molecular formula C15H26 B12530027 1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane CAS No. 869843-05-0

1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane

Katalognummer: B12530027
CAS-Nummer: 869843-05-0
Molekulargewicht: 206.37 g/mol
InChI-Schlüssel: ZLTUKSPYIFMNJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane is an organic compound with the molecular formula C15H26. It is a derivative of cyclohexane, characterized by the presence of a methyl group and a hepta-1,5-dien-2-yl substituent.

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a heptadiene derivative, in the presence of a catalyst. The reaction conditions typically include elevated temperatures and the use of a solvent to facilitate the reaction .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods often require precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure consistent product quality .

Analyse Chemischer Reaktionen

1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.

    Reduction: Reduction reactions typically yield saturated hydrocarbons or alcohols.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound can undergo radical reactions, leading to the formation of free radicals and hydroperoxides. Additionally, nucleophilic addition reactions can occur, particularly with carbon-hetero double bonds, resulting in the formation of ketones .

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane can be compared with similar compounds such as β-Bisabolene and γ-Curcumene. These compounds share structural similarities but differ in their specific substituents and chemical properties .

    β-Bisabolene: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    γ-Curcumene:

The uniqueness of this compound lies in its specific substituent pattern, which imparts unique chemical properties and reactivity .

Eigenschaften

CAS-Nummer

869843-05-0

Molekularformel

C15H26

Molekulargewicht

206.37 g/mol

IUPAC-Name

1-methyl-4-(6-methylhepta-1,5-dien-2-yl)cyclohexane

InChI

InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,13,15H,4-5,7-11H2,1-3H3

InChI-Schlüssel

ZLTUKSPYIFMNJC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(CC1)C(=C)CCC=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.